4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide
Overview
Description
4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group at the 4-position, a methyl group at the 3-position, and a morpholin-4-yl ethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-methylbenzoic acid, morpholine, and ethyl chloroformate.
Formation of Benzamide Core: The 4-ethoxy-3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with morpholine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The benzamide can undergo nucleophilic substitution reactions, where the ethoxy or morpholin-4-yl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new benzamide derivatives with different substituents.
Scientific Research Applications
4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-methyl-N-[2-(piperidin-4-yl)ethyl]benzamide: Similar structure but with a piperidine ring instead of morpholine.
4-ethoxy-3-methyl-N-[2-(pyrrolidin-4-yl)ethyl]benzamide: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
4-ethoxy-3-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-15-5-4-14(12-13(15)2)16(19)17-6-7-18-8-10-20-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQAEHWOHMNQRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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